molecular formula C13H18O2 B11960129 Methyl 2,3,4,5,6-pentamethylbenzoate

Methyl 2,3,4,5,6-pentamethylbenzoate

Cat. No.: B11960129
M. Wt: 206.28 g/mol
InChI Key: OSPXZYFWVBDLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5,6-pentamethylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with five methyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5,6-pentamethylbenzoate typically involves the esterification of 2,3,4,5,6-pentamethylbenzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

2,3,4,5,6-pentamethylbenzoic acid+methanolH2SO4Methyl 2,3,4,5,6-pentamethylbenzoate+water\text{2,3,4,5,6-pentamethylbenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,3,4,5,6-pentamethylbenzoic acid+methanolH2​SO4​​Methyl 2,3,4,5,6-pentamethylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,5,6-pentamethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where electrophiles replace one of the hydrogen atoms on the ring. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed:

    Oxidation: Formation of 2,3,4,5,6-pentamethylbenzoic acid.

    Reduction: Formation of 2,3,4,5,6-pentamethylbenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

Methyl 2,3,4,5,6-pentamethylbenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various substituted benzoates.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5,6-pentamethylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Methyl 2,3,4,5,6-pentamethylbenzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Lacks the multiple methyl substitutions on the benzene ring, resulting in different chemical and physical properties.

    Ethyl benzoate: Similar ester functional group but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

    Propyl benzoate: Contains a propyl group, which affects its solubility and boiling point compared to this compound.

The uniqueness of this compound lies in its multiple methyl substitutions, which enhance its stability and influence its reactivity in various chemical reactions.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2,3,4,5,6-pentamethylbenzoate

InChI

InChI=1S/C13H18O2/c1-7-8(2)10(4)12(13(14)15-6)11(5)9(7)3/h1-6H3

InChI Key

OSPXZYFWVBDLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.